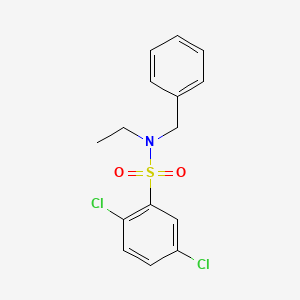

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide

Description

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide is an organic compound with the molecular formula C₁₅H₁₅Cl₂NO₂S It is characterized by the presence of benzyl, dichloro, ethyl, and benzenesulfonamide functional groups

Properties

IUPAC Name |

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO2S/c1-2-18(11-12-6-4-3-5-7-12)21(19,20)15-10-13(16)8-9-14(15)17/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKKZEHHLJUHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Use of large-scale reactors

- Continuous monitoring of reaction parameters

- Efficient purification techniques, such as recrystallization or chromatography, to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Formation of this compound derivatives with different substituents.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemical Research Applications

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for more complex molecules. Key applications include:

- Synthesis of Complex Organic Molecules : The compound can undergo substitution reactions where chlorine atoms are replaced by other nucleophiles like amines or thiols, facilitating the creation of diverse derivatives.

- Oxidation and Reduction Reactions : It can be oxidized to form sulfone derivatives or reduced to generate amine products, expanding its utility in synthetic chemistry.

Biological Applications

Research has indicated that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer research:

- Antimicrobial Properties : Studies have shown that compounds with similar sulfonamide structures can inhibit the growth of various bacteria and fungi. This compound is being investigated for its effectiveness against drug-resistant strains .

- Anticancer Activity : The compound's mechanism of action may involve interaction with specific molecular targets within cancer cells, leading to inhibition of cell proliferation. This makes it a candidate for further exploration in cancer therapeutics .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being explored for its potential as a lead compound in drug development:

- Drug Development Potential : The compound may serve as a template for designing new therapeutic agents targeting specific diseases. Its unique functional groups could enhance binding affinity to biological targets, improving drug efficacy .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for industrial applications where specific chemical properties are required.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2,5-dichlorobenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

N-ethyl-2,5-dichlorobenzenesulfonamide: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.

N-benzyl-2-chloro-N-ethylbenzenesulfonamide: Has only one chlorine atom, which may alter its chemical properties and reactivity.

Uniqueness

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide is unique due to the presence of both benzyl and ethyl groups, along with two chlorine atoms. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-benzyl-2,5-dichloro-N-ethylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a benzene sulfonamide moiety, which is known for its biological activity. The compound's structure includes:

- Benzyl group : Enhances lipophilicity and potential receptor interactions.

- Dichloro substituents : May influence biological activity through electronic effects.

- Ethyl group : Provides steric bulk that can affect binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to:

- Enzyme inhibition : The compound may inhibit various enzymes involved in critical biological pathways, including carbonic anhydrases (CAs), which are implicated in tumorigenesis and microbial resistance.

- Receptor modulation : It may act on G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cancer progression .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits:

- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Pathogen Type | Activity Observed |

|---|---|

| Gram-positive | Inhibition of growth in Staphylococcus aureus |

| Gram-negative | Reduced viability in Escherichia coli |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its efficacy has been evaluated in various cancer cell lines:

- Mechanisms : Potential mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of tumor growth through modulation of signaling pathways related to cancer cell proliferation .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the compound against vancomycin-resistant Enterococcus faecalis (VRE), demonstrating significant inhibitory effects at low concentrations. This suggests potential as a therapeutic agent against resistant strains .

- Anticancer Research : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to a marked decrease in cell viability, attributed to apoptosis as confirmed by flow cytometry analysis .

Q & A

Q. What role does this compound play in studying sulfonamide resistance mechanisms in pathogens?

- Methodological Answer :

- Target Overexpression : Clone resistance-associated enzymes (e.g., dihydropteroate synthase) into E. coli and compare MIC shifts.

- Residue Mutation Analysis : Perform alanine scanning of active-site residues (e.g., Phe-311 in DHPS) to identify resistance hotspots via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.